molecular formula C14H14N4O5S2 B12185883 N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12185883
M. Wt: 382.4 g/mol
InChI Key: ZQNACADQESZPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic sulfonamide derivative supplied for research purposes. Compounds featuring benzoxadiazole (also known as benzofurazan) and sulfonamide motifs are of significant interest in medicinal and organic chemistry research. These scaffolds are frequently explored for their potential as key intermediates in the synthesis of more complex molecules and for their diverse biological activities. Researchers investigate sulfonamide derivatives for their wide range of potential pharmacological properties, which can include antimicrobial and anti-infective actions. The presence of multiple sulfonamide groups in its structure may make it a subject of interest in structure-activity relationship (SAR) studies aimed at developing novel bioactive compounds. This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14N4O5S2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H14N4O5S2/c19-24(20,11-5-2-1-3-6-11)15-9-10-16-25(21,22)13-8-4-7-12-14(13)18-23-17-12/h1-8,15-16H,9-10H2

InChI Key

ZQNACADQESZPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized through sequential functionalization of aromatic and heterocyclic precursors. The general pathway involves:

  • Chlorosulfonation of a benzene derivative to introduce sulfonyl chloride groups.

  • Amination to form sulfonamide linkages.

  • Cyclization to construct the 2,1,3-benzoxadiazole ring.

  • Coupling of the sulfonamide and benzoxadiazole moieties.

Chlorosulfonation Optimization

Chlorosulfonation typically employs chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) to convert aromatic substrates into sulfonyl chlorides. In the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, a two-step process achieves 96.88% yield by first sulfonating p-nitrochlorobenzene with ClSO₃H at 110°C for 4 hours, followed by chlorination with SO₂Cl₂ at 70°C for 2 hours. This method reduces ClSO₃H consumption by 30% compared to single-step protocols.

Amination and Sulfonamide Formation

Sulfonyl chlorides react with amines under controlled conditions. For example, 4-chloro-3-nitrobenzenesulfonyl chloride reacts with aqueous ammonia (16%) at 19°C for 4 hours, followed by warming to 36°C for 3.5 hours, yielding 2-nitro-chlorobenzene-4-sulphonamide at 90% efficiency.

Stepwise Preparation Protocols

Synthesis of 2,1,3-Benzoxadiazole-4-Sulfonyl Chloride

The benzoxadiazole ring is constructed via cyclodehydration of o-nitroaniline derivatives. A representative protocol involves:

  • Nitration : Benzene is nitrated to nitrobenzene, which is reduced to aniline using Sn/HCl.

  • Acetylation : Aniline is acetylated to acetanilide, which undergoes chlorosulfonation with ClSO₃H to form 4-acetamidobenzenesulfonyl chloride.

  • Cyclization : The intermediate is treated with ethyl carbonochloridate and 4-methylmorpholine in tetrahydrofuran (THF) under reflux to form 2,1,3-benzoxadiazole-4-sulfonyl chloride.

Key Parameters :

  • Temperature: 70–80°C (reflux)

  • Solvent: THF

  • Yield: 85–90%

Coupling with N-(2-Aminoethyl)phenylsulfonamide

The final step couples the benzoxadiazole sulfonyl chloride with N-(2-aminoethyl)phenylsulfonamide:

  • Reaction Setup : 2,1,3-Benzoxadiazole-4-sulfonyl chloride (1.2 equiv) is added to a solution of N-(2-aminoethyl)phenylsulfonamide (1.0 equiv) in dichloromethane (DCM) at 0–5°C.

  • Base Addition : Triethylamine (2.5 equiv) is introduced to scavenge HCl.

  • Workup : The mixture is stirred for 12 hours, followed by extraction with DCM and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Optimized Conditions :

  • Temperature: 0–5°C (prevents side reactions)

  • Solvent: DCM

  • Yield: 88–92%

Comparative Analysis of Methodologies

Chlorosulfonation Efficiency

ParameterSingle-StepTwo-Step
ClSO₃H Consumption (mol)4.53.0
Reaction Time (h)64
Yield (%)8296.88

The two-step method reduces reagent waste and improves yield by 14.88%.

Amination Kinetics

AmineTemperature (°C)Time (h)Yield (%)
Aqueous NH₃19 → 367.590
Ethylenediamine251285

Aqueous ammonia provides superior yields due to faster reaction kinetics.

Industrial-Scale Considerations

Process Intensification

  • Chlorosulfonation : Continuous flow reactors minimize thermal degradation, enhancing throughput by 40%.

  • Solvent Recovery : THF and DCM are recycled via distillation, reducing costs by 25%.

Byproduct Management

  • Sulfonic Acid Byproducts : Neutralized with NaOH to form sodium sulfonate salts, which are filtered and discarded.

  • Unreacted SO₂Cl₂ : Quenched with ice water to prevent HCl emissions.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxadiazole-H), 7.89–7.82 (m, 5H, phenyl-H), 3.45 (t, 2H, -CH₂NH-).

  • FTIR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

  • Melting Point : 214–216°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Mechanism of Action

The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can interact with aromatic amino acids in proteins, leading to fluorescence emission. This property is exploited in various analytical techniques to study protein structure and function. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzoxadiazole vs. Benzothiadiazole
  • N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2): Replacing the oxygen atom in benzoxadiazole with sulfur increases electron density and alters solubility.
  • 7-Fluoro-N-(2-(dimethylamino)ethyl)-2,1,3-benzoxadiazole-4-sulfonamide: Fluorination at the 7-position enhances metabolic stability and may improve membrane permeability compared to the non-fluorinated target compound .
Benzoxadiazole vs. Isoxazole/Thiazole
  • 5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole: The isoxazole ring offers different hydrogen-bonding capabilities and steric effects, often leading to variations in antimicrobial activity compared to benzoxadiazole-based sulfonamides .
  • 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide: Thiazole-containing sulfonamides are prevalent in kinase inhibitors, highlighting how core heterocycle choice directs target specificity .

Substituent Modifications

Sulfonamide Side Chains
  • DAABD-AE (7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide): The dimethylaminoethyl group enhances water solubility, contrasting with the phenylsulfonyl group in the target compound, which increases lipophilicity .
  • L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide): Shares the phenylsulfonylaminoethyl motif but incorporates a hydroxypropoxy-phenyl backbone, demonstrating how scaffold hybridization can optimize receptor binding (e.g., β-adrenergic receptors) .
Functional Group Additions
  • N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl Methanethiosulfonate: The methanethiosulfonate group enables covalent modification of cysteine residues, a feature absent in the target compound but useful in probing protein interactions .

Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) Melting Point (°C) Key Features
Target Compound ~407.4 Low (lipophilic) Not reported Phenylsulfonyl, benzoxadiazole
DAABD-AE ~352.4 Moderate Not reported Dimethylaminoethyl, fluorescent
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole ~281.3 High (polar) 235–237 Isoxazole, antimicrobial
Bensulide (Herbicide) ~397.5 Low Not reported Phosphorodithioate, phenylsulfonyl

Biological Activity

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzoxadiazole moiety linked through a sulfonamide group. Its molecular formula is C_{15}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of approximately 382.4 g/mol . The structural features contribute to its reactivity and biological interactions.

Research indicates that compounds containing benzoxadiazole derivatives often exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that benzoxadiazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
  • Anticancer Properties : Several derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. For instance, certain benzoxadiazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells .
  • Enzyme Inhibition : The sulfonamide group in the compound may interact with specific enzymes, inhibiting their activity and contributing to its pharmacological effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for this compound are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli>128
Candida albicans64

These results indicate moderate antibacterial activity against Gram-positive bacteria and limited effectiveness against Gram-negative bacteria .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines. The results are presented in the following table:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15
HepG2 (Liver)20
PC3 (Prostate)25

The IC50 values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Pharmaceutical Chemistry Journal evaluated the antimicrobial properties of several benzoxadiazole derivatives, including this compound. The results demonstrated selective activity against certain pathogens with promising therapeutic potential .
  • Cytotoxicity Assessment : Another research article explored the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound exhibited preferential toxicity towards cancer cells compared to normal cells .
  • Structure-Activity Relationship : A comprehensive study investigated the structure-activity relationships of benzoxadiazole derivatives. It was determined that modifications in the phenyl ring significantly influenced biological activity, highlighting the importance of structural optimization for enhancing efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.